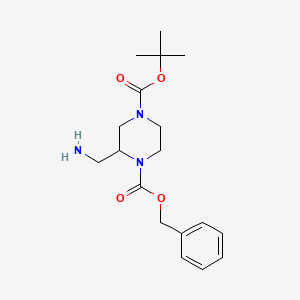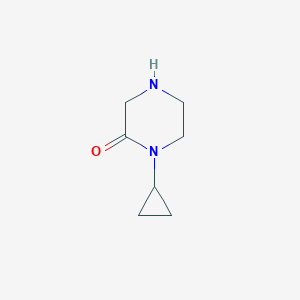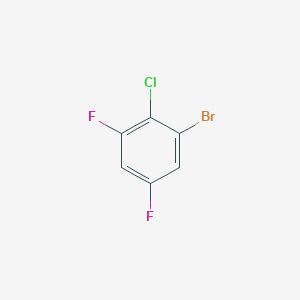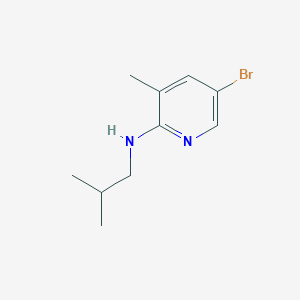
2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid
Descripción general
Descripción
2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid is a compound that belongs to the class of organic compounds known as piperidines . Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring attached to a pyrimidine ring via a hydroxymethyl group . The pyrimidine ring is further substituted with a carboxylic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid are not detailed in the available literature, piperidine derivatives are known to undergo a variety of chemical reactions . These include intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación
Synthesis of Pharmacologically Active Piperidines
Piperidine derivatives are crucial in the synthesis of various pharmacologically active compounds. They serve as key building blocks in the construction of drugs due to their presence in more than twenty classes of pharmaceuticals . The versatility of piperidine derivatives allows for the development of new medicinal compounds with potential therapeutic applications.
Anticancer Agents
Some piperidine derivatives have shown promise as anticancer agents. Their structural features can be optimized to increase cytotoxicity against cancer cells. The presence of functional groups like halogen, carboxyl, nitro, or methyl on the piperidine ring can enhance this effect .
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of piperidine derivatives make them valuable in the development of new treatments for infections. Their ability to inhibit the growth of various bacteria and fungi can be harnessed to create more effective antimicrobial agents .
Analgesic and Anti-inflammatory Uses
Piperidine derivatives can act as analgesics and anti-inflammatory agents, providing relief from pain and inflammation. This makes them potential candidates for the treatment of conditions associated with chronic pain and inflammatory diseases .
Antiviral and Antimalarial Properties
The structural diversity of piperidine derivatives allows them to be used in the fight against viral and parasitic infections, including malaria. Their antiviral and antimalarial activities are being explored to develop new drugs that can combat these widespread diseases .
Neurological Disorders and Alzheimer’s Disease
Piperidine derivatives have shown potential in the treatment of neurological disorders, including Alzheimer’s disease. Their ability to interact with various neurotransmitter systems may lead to the development of new drugs for managing symptoms and slowing the progression of neurodegenerative diseases .
Direcciones Futuras
The future directions in the research of piperidine derivatives like 2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, further exploration of the pharmaceutical applications of these compounds could be another area of focus .
Propiedades
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-7-8-1-3-14(4-2-8)11-12-5-9(6-13-11)10(16)17/h5-6,8,15H,1-4,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTDNJBGIGCHHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Hydroxymethyl)piperidin-1-yl)pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442055.png)
![4-fluoro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1442056.png)






![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-6-ol](/img/structure/B1442068.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1442070.png)

![5-fluoro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442074.png)
![6-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1442076.png)
